![molecular formula C15H13Cl2N3O3 B2617224 methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate CAS No. 1356657-28-7](/img/structure/B2617224.png)
methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate, also known as Chlorantraniliprole, is a novel insecticide that has gained popularity due to its high efficacy and low toxicity. It belongs to the class of anthranilic diamides and acts as a selective insecticide against a wide range of pests.
科学研究应用
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including lepidopteran, coleopteran, and hemipteran insects. It has been used in various agricultural settings to control pests such as the diamondback moth, corn earworm, and Colorado potato beetle. methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole has also been studied for its potential use in controlling mosquito populations.
作用机制
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole acts on the insect's ryanodine receptor, which is responsible for regulating calcium release in muscle cells. By binding to the receptor, methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole disrupts calcium homeostasis, leading to muscle paralysis and eventual death of the insect. The selectivity of methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole for insect ryanodine receptors is due to differences in the amino acid sequence of the receptor between insects and mammals.
生化和生理效应
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole has been found to have low toxicity to mammals and birds, making it a safer alternative to other insecticides. It has also been found to have no adverse effects on soil microorganisms, indicating that it has a low impact on the environment. However, studies have shown that methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole can have sublethal effects on non-target organisms, such as bees and earthworms.
实验室实验的优点和局限性
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole has several advantages for use in lab experiments, including its high efficacy, low toxicity, and selectivity for insect ryanodine receptors. However, its use can be limited by its high cost and the need for specialized equipment to handle the compound safely.
未来方向
There are several future directions for research on methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole. One area of research is the development of new formulations that improve the compound's efficacy and reduce its cost. Another direction is the study of methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole's impact on non-target organisms, particularly pollinators such as bees. Additionally, research is needed to investigate the potential for resistance to methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole in insect populations and to develop strategies to manage resistance.
合成方法
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole is synthesized by reacting N-(2,6-dichloro-3-pyridyl)anthranilic acid with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with methylamine to yield methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole. The synthesis method is a multi-step process that requires careful control of reaction conditions.
属性
IUPAC Name |
methyl N-[4-[(2,6-dichloropyridine-3-carbonyl)amino]phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-20(15(22)23-2)10-5-3-9(4-6-10)18-14(21)11-7-8-12(16)19-13(11)17/h3-8H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCXQWOUYWFVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2617142.png)
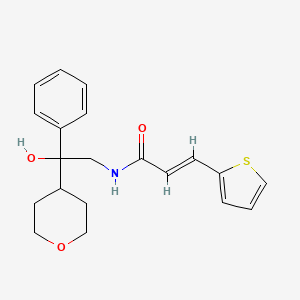
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2617144.png)
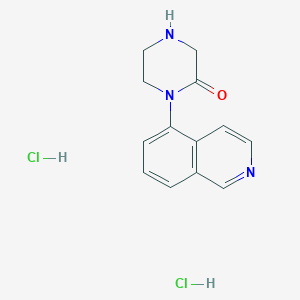
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)
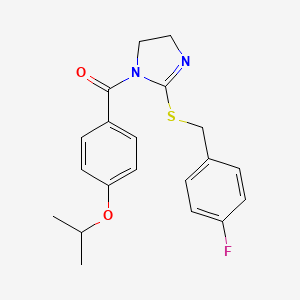
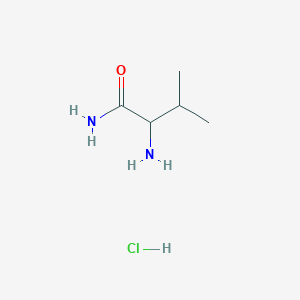
![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)
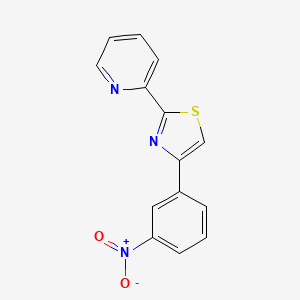
![1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2617159.png)
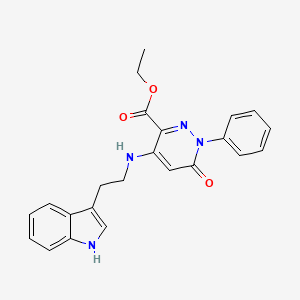
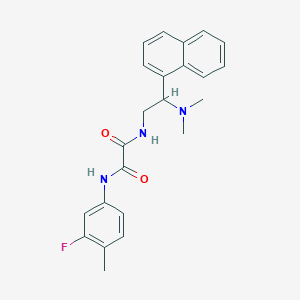
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)